molecular formula C10H10ClFO B3314745 2-Chloro-3-(3-fluoro-5-methoxyphenyl)-1-propene CAS No. 951889-01-3

2-Chloro-3-(3-fluoro-5-methoxyphenyl)-1-propene

Cat. No.: B3314745
CAS No.: 951889-01-3
M. Wt: 200.64 g/mol
InChI Key: QWSUZAPVGHFZNH-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-fluoro-5-methoxyphenyl)-1-propene is an organic compound characterized by the presence of chloro, fluoro, and methoxy substituents on a phenyl ring, attached to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-fluoro-5-methoxyphenyl)-1-propene typically involves the following steps:

    Halogenation: Introduction of chloro and fluoro groups onto the phenyl ring.

    Methoxylation: Addition of a methoxy group to the phenyl ring.

    Propene Chain Attachment: Formation of the propene chain through various organic reactions such as Wittig or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and methoxylation processes, followed by the attachment of the propene chain using catalytic methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-fluoro-5-methoxyphenyl)-1-propene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles.

    Oxidation and Reduction: The propene chain can undergo oxidation to form epoxides or reduction to form alkanes.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of epoxides.

    Reduction: Formation of alkanes.

Scientific Research Applications

2-Chloro-3-(3-fluoro-5-methoxyphenyl)-1-propene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-fluoro-5-methoxyphenyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and specificity, leading to various biological effects. The propene chain may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(3-fluoro-5-methoxyphenyl)-1-propene is unique due to the combination of chloro, fluoro, and methoxy groups on the phenyl ring, along with the propene chain. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-3-fluoro-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c1-7(11)3-8-4-9(12)6-10(5-8)13-2/h4-6H,1,3H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSUZAPVGHFZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC(=C)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301219633
Record name 1-(2-Chloro-2-propen-1-yl)-3-fluoro-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-01-3
Record name 1-(2-Chloro-2-propen-1-yl)-3-fluoro-5-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-2-propen-1-yl)-3-fluoro-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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